molecular formula C7H8O B1418793 M-Cresol-D3 (methyl-D3) CAS No. 25026-32-8

M-Cresol-D3 (methyl-D3)

Cat. No.: B1418793
CAS No.: 25026-32-8
M. Wt: 111.16 g/mol
InChI Key: RLSSMJSEOOYNOY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-Cresol-D3 (methyl-D3) is a deuterated form of m-cresol, also known as 3-methylphenol. It is an organic compound with the molecular formula C7H5D3O. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Biochemical Analysis

Biochemical Properties

M-Cresol-D3 (methyl-D3) plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, providing insights into the mechanisms of action and metabolic processes. For example, M-Cresol-D3 is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . These interactions help researchers understand the metabolic fate of m-cresol and its derivatives, as well as the role of cytochrome P450 enzymes in drug metabolism and detoxification.

Cellular Effects

M-Cresol-D3 (methyl-D3) has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that m-cresol can disrupt the lipid bilayer in cell membranes, leading to changes in membrane fluidity and permeability . This disruption can affect cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function. Additionally, m-cresol has been shown to induce cytotoxic effects in certain cell types, highlighting its potential impact on cellular health and viability .

Molecular Mechanism

The molecular mechanism of action of M-Cresol-D3 (methyl-D3) involves its interactions with various biomolecules, including enzymes and proteins. M-Cresol-D3 can bind to cytochrome P450 enzymes, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression and metabolic pathways, ultimately affecting cellular function. Additionally, m-cresol has been shown to interact with membrane lipids, leading to changes in membrane structure and function . These interactions at the molecular level provide insights into the mechanisms by which M-Cresol-D3 exerts its effects on cells and tissues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of M-Cresol-D3 (methyl-D3) can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that m-cresol can degrade over time, leading to changes in its biochemical properties and effects . Additionally, long-term exposure to m-cresol has been associated with cytotoxic effects and alterations in cellular function . These temporal effects highlight the importance of considering the stability and degradation of M-Cresol-D3 in experimental designs and interpretations.

Dosage Effects in Animal Models

The effects of M-Cresol-D3 (methyl-D3) can vary with different dosages in animal models. Studies have shown that m-cresol exhibits dose-dependent effects, with higher doses leading to increased toxicity and adverse effects . For example, high doses of m-cresol have been associated with cytotoxicity and tissue damage in animal models . These findings underscore the importance of carefully considering dosage levels in experimental studies to avoid potential toxic effects and ensure accurate interpretations of results.

Metabolic Pathways

M-Cresol-D3 (methyl-D3) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the metabolism of m-cresol, leading to the formation of various metabolites . These metabolic pathways can affect metabolic flux and metabolite levels, providing insights into the biochemical processes underlying m-cresol metabolism. Understanding these pathways is essential for elucidating the metabolic fate of M-Cresol-D3 and its potential impact on cellular function.

Transport and Distribution

The transport and distribution of M-Cresol-D3 (methyl-D3) within cells and tissues involve interactions with transporters and binding proteins. For example, m-cresol can be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can influence the distribution of m-cresol within tissues, impacting its bioavailability and effects on cellular function . These transport and distribution mechanisms are critical for understanding the overall impact of M-Cresol-D3 on cells and tissues.

Subcellular Localization

The subcellular localization of M-Cresol-D3 (methyl-D3) can affect its activity and function within cells. Studies have shown that m-cresol can localize to specific cellular compartments, such as the cell membrane and cytoplasm . This localization can be influenced by targeting signals and post-translational modifications that direct M-Cresol-D3 to specific organelles or compartments . Understanding the subcellular localization of M-Cresol-D3 is essential for elucidating its mechanisms of action and potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

M-Cresol-D3 (methyl-D3) can be synthesized through several methods. One common method involves the deuteration of 3-methoxytoluene using boron tribromide in dichloromethane at low temperatures. The reaction proceeds as follows :

    Step 1: 3-Methoxytoluene is dissolved in dichloromethane.

    Step 2: Boron tribromide is added to the solution at -60°C.

    Step 3: The mixture is stirred at 0°C for 2 hours.

    Step 4: The reaction is quenched with water/ice, and the product is extracted with dichloromethane.

    Step 5: The organic layers are treated with sodium hydroxide solution, acidified with hydrogen chloride, and extracted again with dichloromethane.

    Step 6: The final product, 3-(2H3)methylphenol, is obtained as a brown oil.

Industrial Production Methods

Industrial production of m-cresol typically involves extraction from coal tar or chemical synthesis from toluene. The deuterated form, M-Cresol-D3 (methyl-D3), is produced by incorporating deuterium atoms into the methyl group through specialized chemical reactions .

Chemical Reactions Analysis

Types of Reactions

M-Cresol-D3 (methyl-D3) undergoes various chemical reactions, including:

    Oxidation: Converts the methyl group to a carboxyl group.

    Reduction: Reduces the hydroxyl group to a hydrogen atom.

    Substitution: Replaces the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 3-Methylbenzoic acid.

    Reduction: 3-Methylcyclohexanol.

    Substitution: 3-Bromomethylphenol or 3-Chloromethylphenol.

Scientific Research Applications

M-Cresol-D3 (methyl-D3) is widely used in scientific research due to its isotopic labeling properties. Some applications include:

Comparison with Similar Compounds

M-Cresol-D3 (methyl-D3) is unique due to its deuterium labeling. Similar compounds include:

M-Cresol-D3 (methyl-D3) stands out for its use in isotopic labeling, providing valuable insights in various scientific fields.

Properties

IUPAC Name

3-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSMJSEOOYNOY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
M-Cresol-D3 (methyl-D3)
Reactant of Route 2
M-Cresol-D3 (methyl-D3)
Reactant of Route 3
M-Cresol-D3 (methyl-D3)
Reactant of Route 4
M-Cresol-D3 (methyl-D3)
Reactant of Route 5
M-Cresol-D3 (methyl-D3)
Reactant of Route 6
M-Cresol-D3 (methyl-D3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.